molecular formula C11H14ClNO2 B15311620 Ethyl 2-amino-2-(2-chlorophenyl)propanoate

Ethyl 2-amino-2-(2-chlorophenyl)propanoate

Cat. No.: B15311620
M. Wt: 227.69 g/mol
InChI Key: SJAILYOFADVCAK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-chlorophenyl)propanoate is a chiral ester featuring a 2-chlorophenyl group and an amino substituent on the central carbon of the propanoate backbone. Its amino group enables hydrogen bonding, while the chloro substituent enhances lipophilicity, influencing bioavailability and receptor interactions.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-amino-2-(2-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12/h4-7H,3,13H2,1-2H3

InChI Key

SJAILYOFADVCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2-chlorophenyl)propanoate typically involves the reaction of ethyl 2-bromo-2-(2-chlorophenyl)propanoate with ammonia or an amine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-chlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-2-(2-chlorophenyl)propanoate.

    Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.

    Substitution: Formation of ethyl 2-amino-2-(2-hydroxyphenyl)propanoate or ethyl 2-amino-2-(2-alkylphenyl)propanoate.

Scientific Research Applications

Ethyl 2-amino-2-(2-chlorophenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride
  • Key Differences: Replaces the 2-chlorophenyl group with a 3,4-dihydroxyphenyl moiety and introduces a methyl group on the amino-bearing carbon.
b) Methyl 3-(2-methoxyphenyl)propanoate
  • Key Differences: Substitutes the amino group with a methoxy group and uses a methyl ester instead of ethyl.
  • Impact: The methoxy group is electron-donating, reducing acidity at the ester carbonyl compared to the electron-withdrawing chloro group in the target compound.
c) (E)-Ethyl 2-cyano-3-(2,4-dimethylphenyl)propanoate
  • Key Differences: Features a cyano group instead of an amino group and a dimethylphenyl substituent.
  • Impact: The cyano group increases polarity and electrophilicity, enhancing reactivity in nucleophilic addition reactions.
d) Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
  • Key Differences : Replaces the 2-chlorophenyl group with a 4-methanesulfonylphenyl moiety.
  • Impact: The sulfonyl group is strongly electron-withdrawing, increasing acidity of the amino group and enhancing solubility in polar solvents. This substitution may improve binding to sulfonylurea receptors compared to the chloro analogue .

Physicochemical Properties

Property Ethyl 2-amino-2-(2-chlorophenyl)propanoate Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate HCl Methyl 3-(2-methoxyphenyl)propanoate
Molecular Weight ~227.7 g/mol ~295.7 g/mol ~194.2 g/mol
Polarity Moderate (Cl, NH₂) High (OH, NH₂) Low (OCH₃)
LogP ~1.8 (estimated) ~0.5 ~2.1
Ionization in MS Forms dimers under high concentration Likely forms adducts due to HCl counterion Neutral; no dimerization observed
Retention Time (HPLC) Intermediate Short (polar) Long (non-polar)

Data derived from chromatographic behavior and structural analogs .

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